17,18-Dehydrovincamine: Technical Compendium & Impurity Profiling
17,18-Dehydrovincamine: Technical Compendium & Impurity Profiling
[1][2]
Part 1: Chemical Identity & Nomenclature[1][2][3]
17,18-Dehydrovincamine is a monoterpenoid indole alkaloid with the eburnamine-vincamine skeletal framework.[1][2] It is structurally characterized as the 17,18-unsaturated analogue of Vincamine , a cerebral vasodilator.[1][2] In pharmaceutical development, it is critically monitored as Vincamine Impurity C (EP/BP standards) and serves as a key intermediate in the semi-synthesis of vinca alkaloid derivatives.[1][2]
Core Identifiers
| Parameter | Technical Specification |
| Common Name | 17,18-Dehydrovincamine |
| CAS Number | 32790-09-3 |
| Synonyms | Vincamine Impurity C; 17,18-Didehydrovincamine; |
| Molecular Formula | |
| Molecular Weight | 352.43 g/mol |
| Stereochemistry |
IUPAC Nomenclature
The systematic naming of eburnamine derivatives can be complex due to varying numbering systems (biogenetic vs. systematic).[1][2] The most authoritative chemical names for 17,18-Dehydrovincamine are:
-
Eburnamenine System:
-
Fused Ring System (Systematic):
Part 2: Structural Characterization & Stereochemistry[1][2]
Structural Logic
17,18-Dehydrovincamine retains the pentacyclic indole skeleton of vincamine but possesses a double bond in the E-ring (the piperidine ring bearing the ethyl side chain).[1][2]
-
Core Difference: Unlike Apovincamine (which lacks the C14-hydroxyl group and has a
double bond conjugated with the ester), 17,18-Dehydrovincamine retains the C14-hydroxyl group.[1][2] The unsaturation is located at the C17-C18 position (remote from the ester functionality).[1][2] -
Stereochemical Integrity: The presence of the C14-OH and C14-COOMe groups creates a quaternary center identical to Vincamine.[1][2] The C16-ethyl group configuration dictates the folding of the E-ring.[1][2]
Diagram: Structural Relationships
The following diagram illustrates the logical relationship between the precursor (Tabersonine), the drug (Vincamine), and the impurity (17,18-Dehydrovincamine).[1][2][4]
Caption: Structural genealogy of 17,18-Dehydrovincamine, highlighting its origin from Tabersonine and its distinction from the dehydration product Apovincamine.[1][2]
Part 3: Synthesis & Formation Mechanism[1]
Semi-Synthesis from Tabersonine
The primary route to 17,18-Dehydrovincamine is the oxidative ring transformation of Tabersonine (an alkaloid abundant in Voacanga africana seeds).[1][2] This reaction is pivotal in the industrial production of Vincamine, where 17,18-dehydrovincamine appears as an intermediate or byproduct.[1][2]
Protocol: Oxidative Rearrangement
-
Reagents: Permaleic acid (generated in situ from Maleic Anhydride +
) or m-CPBA.[1][2] -
Mechanism:
-
N-Oxidation: Oxidation of the indole nitrogen or the
double bond of Tabersonine.[1][2] -
Rearrangement: The Aspidosperma skeleton undergoes a skeletal rearrangement (breaking the C-N bond and reforming) to the Eburnamine skeleton.[1][2]
-
Product: This specific oxidative condition yields 17,18-dehydrovincamine directly, retaining the unsaturation from the Tabersonine precursor which is not reduced in this step.[1][2]
-
Impurity Formation in Vincamine Synthesis
When Vincamine is synthesized via the catalytic hydrogenation of 17,18-dehydrovincamine (or related intermediates), incomplete hydrogenation results in the persistence of Impurity C .[1][2]
-
Critical Control Point: The hydrogenation step (typically
) must be monitored to ensure full saturation of the 17,18 bond without hydrogenolysis of the C14-hydroxyl group.[1][2]
Part 4: Analytical Profiling & Bioactivity[1][2]
Chromatographic Detection (HPLC)
Researchers analyzing Vincamine purity must separate 17,18-Dehydrovincamine.[1][2] Due to the double bond, it exhibits slightly different retention characteristics and UV absorption maxima compared to Vincamine.[1][2]
Recommended HPLC Parameters (EP/BP Method Adaptation):
-
Column: C18 (Octadecylsilane),
mm, .[1][2] -
Mobile Phase: Phosphate Buffer (pH ~6.0) : Acetonitrile (Isocratic or Gradient).[1][2]
-
Detection: UV at 220 nm (strong absorption due to indole) and 280 nm.[1][2]
-
Relative Retention Time (RRT): Typically elutes before Vincamine due to slightly higher polarity/lower lipophilicity imparted by the double bond rigidity, though this depends on specific column chemistry.[1][2]
Biological Activity
While primarily an impurity, 17,18-Dehydrovincamine possesses intrinsic biological activity:
-
Cytotoxicity: Studies on Vinca alkaloids have screened 17,18-dehydrovincamine against various cancer cell lines (e.g., HL-60, MCF-7).[1][2][6] It generally exhibits moderate cytotoxicity (
values often in the range), making it a candidate for structure-activity relationship (SAR) studies in oncology.[1][2] -
Cerebrovascular Effects: Like Vincamine, it retains the eburnamine core responsible for vasodilation, but its specific potency and safety profile are less established, necessitating its control in pharmaceutical substances.[1][2]
Part 5: Experimental Workflow Diagram
The following Graphviz diagram details the isolation and identification workflow for 17,18-Dehydrovincamine from Voacanga africana seeds, a common research source.
Caption: Isolation workflow for 17,18-Dehydrovincamine from natural sources, utilizing acid-base partitioning and chromatographic separation.
References
-
Pharmaffiliates. Vincamine - Impurity C (17,18-Didehydrovincamine) Technical Data. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 32790-09-3 (17,18-Dehydrovincamine). Retrieved from [Link]
-
Kalaus, G., et al. (1993).[1][2] Synthesis of Vinca Alkaloids and Related Compounds.[1][2][5] Part LXV. Synthesis of 17,18-Dehydrovincamine. Journal of Medicinal Chemistry. (Contextual citation for synthesis pathway).
-
Li, X., et al. (2021).[1][2][7][8][9] Cytotoxic active ingredients from the seeds of Voacanga africana. South African Journal of Botany. (Details isolation and cytotoxicity).
-
European Pharmacopoeia (Ph.[1][2] Eur.). Vincamine Monograph: Impurity Profile.[1][2][4] (Standard source for Impurity C designation).
Sources
- 1. Vincamine | C21H26N2O3 | CID 15376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydroepivincamine | C21H24N2O3 | CID 182094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.cuni.cz [publications.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS) - PMC [pmc.ncbi.nlm.nih.gov]
